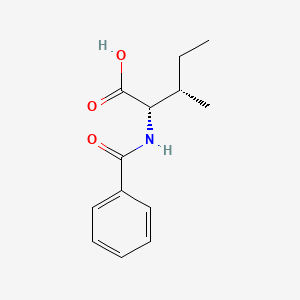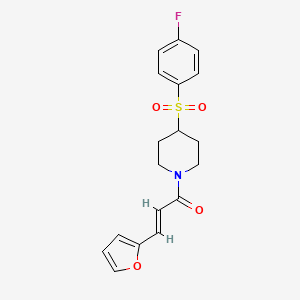
3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Herbicidal Activity
The compound "3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide" has been researched for its crystal structure and potential applications. For instance, Liu et al. (2008) synthesized a related compound and analyzed its crystal structure, discovering its effectiveness in herbicidal activity. The synthesized compound exhibited a monoclinic space group with specific dimensions and was found to be efficient as a herbicide, indicating its potential application in agricultural sciences (Liu et al., 2008).
Antimicrobial and Cytotoxic Activities
Furthermore, research has also delved into the antimicrobial and cytotoxic potential of related compounds. For example, the synthesis of novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives was explored by Dawbaa et al. (2021). These derivatives were investigated for their antimicrobial activity, with certain compounds exhibiting high antibacterial activity against specific bacterial strains. The cytotoxic activity of these compounds was also tested against various human leukemia cells, with some demonstrating significant cytotoxicity, indicating their potential use in medical research and drug development (Dawbaa et al., 2021).
Bioassay and Molecular Docking Studies
Additionally, the compound's relevance in bioassay and molecular docking studies is notable. Al-Hourani et al. (2016) synthesized a compound and determined its structure through X-ray crystallography. The molecular docking studies and in vitro bioassay evaluations indicated that the compound did not exhibit inhibition potency for certain enzymes, shedding light on its biochemical interactions and therapeutic potential (Al-Hourani et al., 2016).
Synthesis and Characterization
The synthesis and characterization of related compounds also play a crucial role in understanding their properties and potential applications. For instance, the synthesis, characterization, antimicrobial evaluation, and docking studies of specific derivatives have been conducted to assess their efficacy as antibacterial and antifungal agents. These studies involve detailed characterizations using various spectroscopic methods and biological evaluations, providing a comprehensive understanding of the compounds' structures and biological activities (Sailaja Rani Talupur et al., 2021).
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-6-5-7-17(13(12)2)21-20(26)16(19-22-24-25-23-19)11-14-10-15(27-3)8-9-18(14)28-4/h5-10,16H,11H2,1-4H3,(H,21,26)(H,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYZEZZOPXNJSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C3=NNN=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Allylthio)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2411419.png)



![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2411425.png)
![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)

![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)
![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)
![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)


![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)
